Merodantoin
Overview
Description
Scientific Research Applications
Antitumor Activity
Merodantoin has shown significant antitumor activity both in vitro and in vivo. Studies have demonstrated its effectiveness against lymphoma cells, leading to a rapid decline in macromolecular synthesis and inducing apoptosis. Its activity is notably dependent on topoisomerase II, positioning it as a potential candidate for chemotherapy (Gulliya et al., 1994).
Breast Cancer Research
Merodantoin has been studied for its effects against breast cancer. Research shows its cytotoxicity towards cultured human breast cancer cells while having minimal impact on normal cells. Its potential has been explored both in vitro and in vivo, including its effects on established MCF-7 human breast tumor xenografts (Gulliya et al., 1994). Furthermore, merodantoin disrupts mitochondrial morphology and function in breast cancer cells, indicating that mitochondria may be a critical target for its cytotoxic action (Gulliya et al., 1995).
Apoptosis Mechanisms
The mechanism of merodantoin's cytotoxic action seems to be through interaction with topoisomerase II, leading to apoptosis. The compound's effect on mitochondrial function and the role of apoptosis in its mechanism of action have been a significant focus of research (Gulliya, 1996).
Drug-Induced Apoptosis in Tumor Cells
Merodantoin has been identified as having a role in drug-induced apoptosis of tumor cells. It was found to induce DNA fragmentation, activation of caspases, and mitochondrial changes in tumor cells. These effects are critical for understanding its potential as a chemotherapeutic agent (Ramaseshan et al., 2007).
Cytotoxicity and Resistance in Breast Cancer Cells
Research also shows a correlation between DNA topoisomerase II activity and merodantoin's cytotoxicity, particularly in sensitive and resistant human breast cancer cell lines. This relationship is crucial for understanding its potential applications and limitations in cancer treatment (Sharma et al., 1995).
properties
IUPAC Name |
1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-5-7-12-9(14)10(15)13(11(12)16)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLNLNNPFTDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=O)N(C1=S)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162414 | |
Record name | Merodantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Merodantoin | |
CAS RN |
143413-73-4 | |
Record name | Merodantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merodantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.